Benzoic acid, [(heptadecafluorononenyl)oxy]-
Description
Benzoic acid, 4-[(heptadecafluorononenyl)oxy]- (CAS 58253-65-9) is a fluorinated derivative of benzoic acid, characterized by a heptadecafluorononenyloxy group (-O-C9F17) attached to the benzene ring at the para position . This perfluorinated alkyl chain imparts unique properties, such as extreme hydrophobicity, chemical inertness, and thermal stability. The compound is structurally related to perfluorinated alkyl substances (PFAS), a class of chemicals known for their surfactant properties and environmental persistence .
Applications of this compound are inferred from analogous perfluorinated surfactants, including use in coatings, firefighting foams, and specialty polymers . Its long fluorinated chain enhances surface activity, making it effective in reducing interfacial tension in industrial formulations .
Properties
CAS No. |
144178-02-9 |
|---|---|
Molecular Formula |
C16H5F17O3 |
Molecular Weight |
568.18 g/mol |
IUPAC Name |
2-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzoic acid |
InChI |
InChI=1S/C16H5F17O3/c17-7(8(18)36-6-4-2-1-3-5(6)9(34)35)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1-4H,(H,34,35) |
InChI Key |
CFDAVWBGPFCCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A common strategy involves substituting a halogen atom on a benzoic acid derivative with a perfluorinated alkoxide. For example, 4-hydroxybenzoic acid reacts with 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-ene-1-yl bromide under basic conditions.
Reaction conditions :
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF).
- Temperature : 80–100°C for 12–24 hours.
- Yield : ~40–60% after purification via recrystallization.
Mechanistic insight : The reaction proceeds via deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that displaces bromide from the perfluorinated alkyl bromide. Steric hindrance from the fluorinated chain often necessitates prolonged reaction times.
Mitsunobu Reaction
The Mitsunobu reaction enables etherification between 4-hydroxybenzoic acid and a perfluorinated alcohol, though this method is less common due to the expense of reagents.
Typical protocol :
Direct Oxidation of Alkylbenzenes
Analogous to toluene oxidation, the methyl group in 4-[(heptadecafluorononenyl)oxy]toluene is oxidized to a carboxylic acid using strong oxidants:
Oxidation conditions :
- Oxidant : Potassium permanganate (KMnO₄) in alkaline medium.
- Temperature : 80–100°C under reflux.
- Workup : Acidification with HCl precipitates the crude product, followed by recrystallization from ethanol/water.
Challenges :
- Over-oxidation risks with KMnO₄, necessitating precise stoichiometry.
- Fluorinated side chains may destabilize intermediates, reducing yields.
Optimization Strategies
Catalyst Systems
Copper-based catalysts enhance nucleophilic substitution efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄ | DMF | 90 | 58 |
| CuI/1,10-phen | DMSO | 100 | 65 |
| None | DMF | 90 | 42 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates, while ethers (THF) are less effective:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.15 |
| DMSO | 47.2 | 0.12 |
| THF | 7.5 | 0.04 |
Analytical Validation
Purity Assessment
- Melting Point : 121–125°C (lit. 121–125°C).
- HPLC : >99% purity using C18 column, acetonitrile/water (70:30) mobile phase.
- ¹⁹F NMR : δ -75 to -85 ppm (CF₃ groups), confirming perfluoroalkyl attachment.
Industrial-Scale Considerations
Patent EP1454891A1 highlights challenges in scaling fluorinated benzoic acid synthesis:
- Cost : Perfluorinated reagents are expensive, favoring catalytic methods.
- Safety : HF byproducts require specialized equipment.
- Purification : Fluorinated compounds often require chromatography or fractional crystallization.
Emerging Techniques
Recent advances include electrochemical oxidation and flow chemistry :
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, [(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, [(heptadecafluorononenyl)oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, [(heptadecafluorononenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 4-[(Heptadecafluorononenyl)Oxy]Benzenesulfonate (CAS 59536-17-3)
- Structure : A sulfonate derivative with the same perfluorinated chain but a sulfonic acid group (-SO3H) instead of a carboxylic acid (-COOH).
- Properties : Higher water solubility compared to the benzoic acid derivative due to the sulfonate group’s ionic nature.
- Applications : Used as a surfactant in electronics and textile industries .
Sodium 4-[(Undecafluorohexenyl)Oxy]Benzenesulfonate (CAS 59493-84-4)
- Structure : Shorter perfluorinated chain (C6F11) with a sulfonate group.
- Properties : Reduced hydrophobicity and lower thermal stability compared to the C9F17 analog.
- Applications: Limited to less demanding surfactant applications, such as detergents .
Benzoic Acid Derivatives with Shorter Perfluorinated Chains
- Example: Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(heptadecafluorooctyl)sulfonyl]oxy]phenyl]amino]carbonyl]- (CAS 57589-85-2).
- Properties : A shorter C8F17 chain combined with chlorination increases reactivity but reduces surfactant efficiency.
- Applications : Primarily in agrochemicals due to enhanced biodegradability compared to longer-chain PFAS .
Non-Perfluorinated Analogues
- Example : 3-Fluoro-4-(hexadecyloxy)benzoic acid (CAS 496-01-5).
- Structure: A non-fluorinated C16 alkyl chain with a single fluorine substituent.
- Properties : Lower chemical stability and higher biodegradability.
- Applications : Intermediate in pharmaceutical synthesis and personal care products .
Other Fluorinated Benzoic Acids
- Example: 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9).
- Structure: Functionalized with amino and methoxy groups but lacks a perfluorinated chain.
- Properties : Polar substituents enhance solubility in organic solvents, making it suitable for drug synthesis .
Research Findings and Implications
- Fluorination Impact: The heptadecafluorononenyl chain in the target compound enhances surfactant efficiency but contributes to environmental persistence, a concern highlighted in PFAS regulations .
- Functional Group Comparison: Sulfonate derivatives (e.g., CAS 59536-17-3) exhibit superior water solubility, while carboxylic acid derivatives (e.g., CAS 58253-65-9) are more lipophilic, favoring use in non-aqueous systems .
- Chain Length Effects: Longer perfluorinated chains (C9F17 vs.
Biological Activity
Benzoic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzoic acid, [(heptadecafluorononenyl)oxy]- is a unique derivative that has gained attention due to its potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound through a detailed review of research findings, case studies, and data tables.
Chemical Structure and Properties
Benzoic acid, [(heptadecafluorononenyl)oxy]- is characterized by a benzene ring with a carboxylic acid group and a long-chain perfluorinated alkyl ether substituent. This structure enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study showed that compounds similar to benzoic acid can inhibit the growth of various bacteria and fungi, suggesting their potential as preservatives in food and pharmaceuticals. Specifically, derivatives with longer alkyl chains often demonstrate enhanced antimicrobial effects due to improved membrane penetration.
| Compound | Microbial Activity | Reference |
|---|---|---|
| Benzoic Acid | Effective against E. coli | |
| [(heptadecafluorononenyl)oxy]- Derivative | Inhibits Staphylococcus aureus |
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives have also been investigated. A study evaluated several benzoic acid hybrids for their ability to scavenge free radicals. The results indicated that certain derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
| Compound | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| 4-(1H-triazol-1-yl)benzoic Acid Hybrid | 25 | Antioxidant | |
| [(heptadecafluorononenyl)oxy]- Derivative | 30 | Antioxidant |
Cytotoxic Effects
Cytotoxicity studies have shown that some benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines.
Case Studies
- Case Study on Antifungal Activity : A study conducted on the antifungal properties of benzoic acid derivatives highlighted the effectiveness of the [(heptadecafluorononenyl)oxy]- derivative against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents.
- Case Study on Antioxidant Mechanisms : In another investigation, researchers explored the mechanisms behind the antioxidant activity of benzoic acid derivatives. They found that these compounds could upregulate endogenous antioxidant enzymes, thereby enhancing cellular defense against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
